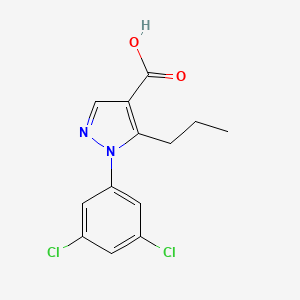

1-(3,5-dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

描述

属性

IUPAC Name |

1-(3,5-dichlorophenyl)-5-propylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2/c1-2-3-12-11(13(18)19)7-16-17(12)10-5-8(14)4-9(15)6-10/h4-7H,2-3H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAUICOJDLJNBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372465 | |

| Record name | 1-(3,5-Dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-60-7 | |

| Record name | 1-(3,5-Dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds

A widely used method for pyrazole synthesis is the cyclocondensation of aryl hydrazines with 1,3-diketones or β-ketoesters. For this compound:

- The 3,5-dichlorophenylhydrazine is reacted with a suitable 1,3-dicarbonyl compound bearing a propyl substituent at the 5-position.

- The reaction is typically carried out in aprotic dipolar solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc).

- Addition of strong acid (e.g., 10 N HCl) can accelerate dehydration and cyclization steps, improving yields.

- The reaction proceeds at ambient temperature or slightly elevated temperatures, yielding the pyrazole ring with the desired substitution pattern.

This method benefits from high regioselectivity and good yields (60–99%) as reported in related pyrazole syntheses.

Chlorination to Introduce Dichloro Substituents

For the dichlorophenyl moiety, chlorination steps are critical:

- Starting from 3-chloropyrazole-4-carboxylic acid esters, chlorination agents such as N-chlorosuccinimide (NCS), chlorine gas, or sulfuryl chloride are used to introduce chlorine atoms at the 5-position of the pyrazole ring.

- The reaction is often performed at low temperatures (e.g., -100 °C to 0 °C) to control selectivity and avoid over-chlorination.

- The chlorination proceeds with high yield (up to 95%) and purity, as demonstrated in patent literature for related 3,5-dichloropyrazole-4-carboxylic acid esters.

Ester Hydrolysis to Obtain Carboxylic Acid

- The pyrazole-4-carboxylic acid is typically obtained by hydrolysis of the corresponding ester intermediate.

- Hydrolysis can be performed under acidic or basic conditions, depending on the stability of other functional groups.

- The reaction yields the free acid with high purity, suitable for further applications.

Alternative Synthetic Routes

- One-pot procedures involving 1,3-dipolar cycloaddition of diazocarbonyl compounds with alkynes have been reported for pyrazole-5-carboxylates, which could be adapted for this compound.

- Regioselective condensation using α-benzotriazolylenones with hydrazines offers access to tetrasubstituted pyrazoles, potentially allowing functionalization at the 4-position.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclocondensation | 3,5-dichlorophenylhydrazine + 1,3-dicarbonyl compound; DMF or NMP; HCl (10 N) | Formation of substituted pyrazole ring | 60–99 | High regioselectivity |

| 2 | Chlorination | N-chlorosuccinimide or Cl2; low temperature (-100 to 0 °C) | Introduction of chlorine at 5-position | ~95 | Controlled chlorination |

| 3 | Ester hydrolysis | Acidic or basic hydrolysis | Conversion of ester to carboxylic acid | High | Purification step |

| 4 | Optional cycloaddition | Diazocarbonyl + alkyne; Zn(OTf)2 catalyst | Alternative pyrazole ring formation | ~89 | One-pot synthesis |

Research Findings and Optimization Notes

- The use of aprotic dipolar solvents and strong acid additives significantly improves cyclocondensation yields and reaction rates.

- Chlorination with N-chlorosuccinimide in portions at low temperature prevents side reactions and ensures high purity of dichlorinated products.

- The regioselectivity of substitution is critical; methods employing benzotriazole intermediates allow functionalization at the 4-position, enabling synthesis of tetrasubstituted pyrazoles.

- One-pot cycloaddition methods offer streamlined synthesis but may require catalyst optimization for specific substituents.

化学反应分析

Types of Reactions: 1-(3,5-Dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the aromatic ring.

科学研究应用

Medicinal Chemistry Applications

1-(3,5-Dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. The specific compound was shown to reduce edema in animal models, suggesting its potential as an anti-inflammatory agent .

Anticancer Properties

Another area of interest is the anticancer activity of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For instance, a study highlighted its effectiveness against breast cancer cells by inhibiting cell proliferation and promoting programmed cell death .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. In a series of assays against various bacterial strains, it demonstrated notable inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

Agrochemical Applications

The compound's unique structure also makes it suitable for applications in agriculture, particularly as a pesticide or herbicide.

Herbicidal Activity

Research has indicated that this compound exhibits herbicidal properties against certain weed species. Field trials showed effective control over common agricultural weeds without significant phytotoxicity to crops .

Insecticidal Properties

In addition to herbicidal activity, the compound has been tested for insecticidal effects. Studies demonstrated that it disrupts the nervous system of target insect pests, providing an effective means of pest control in agricultural settings .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving rats with induced paw edema, administration of this compound resulted in a significant decrease in swelling compared to the control group. The mechanism was attributed to inhibition of pro-inflammatory cytokines.

Case Study 2: Anticancer Mechanism

A study on breast cancer cell lines treated with this compound revealed that it inhibited the PI3K/Akt pathway, leading to increased apoptosis rates. The results suggest that this compound could be developed into a therapeutic agent for breast cancer treatment.

作用机制

The mechanism by which 1-(3,5-dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichlorophenyl group enhances binding affinity to specific targets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions modulate biological pathways, leading to the compound’s observed effects.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, physicochemical properties, and availability of the target compound with structurally related pyrazole derivatives:

Physicochemical and Functional Differences

- Electron-Withdrawing vs. Electron-Donating Groups : The dichlorophenyl group in the target compound enhances acidity compared to the difluorophenyl group in Compound A (fluorine is less electron-withdrawing than chlorine). This increases the carboxylic acid’s deprotonation tendency, favoring salt formation in basic environments .

- Lipophilicity : The propyl chain in the target compound contributes to a LogP of ~3.8, lower than Compound A’s LogP (~4.2) due to the latter’s bulky pyrrol-1-yl and methoxypropyl groups .

- Reactivity : Compound B’s carbaldehyde group enables condensation reactions (e.g., with amines), unlike the carboxylic acid or carboxamide groups in other compounds .

生物活性

1-(3,5-Dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound, identified by its CAS number 306936-60-7, has garnered attention for its potential therapeutic applications, including as a selective inhibitor of monoamine oxidases (MAO), which are critical enzymes involved in neurotransmitter metabolism.

- Molecular Formula: C13H12Cl2N2O2

- Molecular Weight: 299.151 g/mol

- IUPAC Name: 1-(3,5-dichlorophenyl)-5-propylpyrazole-4-carboxylic acid

- PubChem CID: 2743017

- InChI Key: CIAUICOJDLJNBL-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been primarily studied in relation to its inhibitory effects on monoamine oxidases (MAO).

Inhibition of Monoamine Oxidases

Research indicates that this compound exhibits selective inhibition of MAO-A over MAO-B. The selectivity is crucial since MAO-A inhibitors are commonly used in the treatment of depression and anxiety disorders. In vitro studies have shown that compounds related to this pyrazole derivative can have IC50 values in the nanomolar range, indicating potent activity against MAO-A isoforms .

Table 1: Inhibitory Activity of Pyrazole Derivatives Against MAO Isoforms

| Compound | IC50 (MAO-A) | IC50 (MAO-B) | Selectivity Index (MAO-B/MAO-A) |

|---|---|---|---|

| 1-(3,5-Dichlorophenyl)-5-propyl... | M | Not specified | High |

| Other Pyrazole Derivatives | Varies (7 - 20 µM) | Varies | Varies |

The mechanism by which this compound inhibits MAO-A involves reversible binding to the enzyme's active site. The presence of a chiral center at the C5 position has been shown to affect the selectivity and potency of these compounds, suggesting that enantiomeric forms may exhibit different biological activities .

Study on Antidepressant Activity

A notable study conducted by researchers explored the antidepressant potential of various pyrazole derivatives, including our compound of interest. The study utilized animal models to assess behavioral changes following administration. Results indicated that subjects treated with the compound exhibited significant improvements in depressive-like behaviors compared to controls, correlating with reduced MAO-A activity .

Safety and Toxicology

Safety assessments indicate that while the compound shows promising biological activity, caution is advised due to potential toxicity at higher concentrations. The compound has been classified under moderate hazard codes for eye and skin irritation upon contact . However, there is no substantial evidence linking it to endocrine disruption or carcinogenicity based on current literature .

常见问题

Q. What synthetic methodologies are commonly employed to prepare 1-(3,5-dichlorophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid?

Methodological Answer: The synthesis of pyrazole-4-carboxylic acid derivatives typically involves cyclocondensation reactions. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid are synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA (dimethylformamide dimethyl acetal) under reflux, followed by basic hydrolysis to yield the carboxylic acid . For the target compound, substituent-specific modifications (e.g., 3,5-dichlorophenyl and propyl groups) would require tailored starting materials and reaction optimization. Key steps include controlling reaction temperature (e.g., 120°C for cyclization ) and purification via column chromatography or recrystallization.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Characterization relies on:

- FT-IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- NMR spectroscopy (¹H and ¹³C) to assign protons and carbons, particularly distinguishing the pyrazole ring protons (δ 6.5–8.5 ppm) and propyl chain signals (δ 0.5–1.5 ppm) .

- Mass spectrometry (HRMS) for molecular weight validation.

- Elemental analysis to verify purity. For advanced structural confirmation, single-crystal X-ray diffraction is recommended if crystallizable .

Q. What are the standard protocols for assessing solubility and stability of this compound?

Methodological Answer:

- Solubility: Test in polar (water, DMSO) and non-polar solvents (hexane) using UV-Vis spectroscopy or gravimetric methods. Note that pyrazole derivatives often exhibit poor aqueous solubility, necessitating DMSO for biological assays .

- Stability: Conduct accelerated degradation studies under varying pH (1–13), temperature (4°C–40°C), and light exposure. Monitor via HPLC for decomposition products (e.g., decarboxylation or oxidation byproducts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points) for pyrazole-4-carboxylic acid derivatives?

Methodological Answer: Discrepancies often arise from impurities or polymorphic forms. To address this:

- Reproduce synthesis under controlled conditions (e.g., anhydrous environment for hygroscopic compounds).

- Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can differentiate polymorphs.

- Cross-validate with literature using analogous compounds (e.g., 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, which lacks consistent melting point data ).

Q. What strategies improve regioselectivity in the synthesis of polysubstituted pyrazole derivatives?

Methodological Answer:

- Substituent-directed cyclization: Electron-withdrawing groups (e.g., 3,5-dichlorophenyl) direct cyclization to the 4-position .

- Catalytic additives: Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during cyclocondensation.

- Computational modeling: DFT studies predict reactive sites and transition states, as demonstrated for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of bioactivity studies?

Methodological Answer:

- DFT calculations optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- Molecular docking identifies potential biological targets by simulating interactions with enzymes (e.g., COX-2 or kinase inhibitors). For example, substituent effects in 1,5-diarylpyrazole analogs correlate with binding affinity .

- QSAR models extrapolate bioactivity from structurally similar compounds (e.g., antitumor activity of 1,3,4-oxadiazole derivatives ).

Q. How should toxicity studies be designed when in vivo data are limited?

Methodological Answer:

- In silico toxicity prediction: Tools like ProTox-II or ADMET predictors assess mutagenicity and hepatotoxicity based on structural alerts (e.g., dichlorophenyl groups) .

- In vitro assays: Use cell lines (e.g., HepG2 for hepatotoxicity) to measure IC₅₀ values and ROS generation.

- Structural analogs: Reference safety data from compounds like 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, which requires respiratory and dermal protection due to irritant potential .

Q. What experimental approaches validate the biological mechanisms of pyrazole-4-carboxylic acid derivatives?

Methodological Answer:

- Enzyme inhibition assays: Measure IC₅₀ against target enzymes (e.g., α-glucosidase or kinases) using fluorometric or colorimetric methods .

- Gene expression profiling: RNA sequencing identifies downstream pathways affected by the compound.

- In vivo models: Zebrafish or murine models assess efficacy in disease contexts (e.g., inflammation or cancer), guided by structural analogs like 1,5-diarylpyrazole cannabinoid receptor modulators .

Q. How do substituents on the phenyl ring influence bioactivity?

Methodological Answer:

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance metabolic stability and target binding. For example, 3,5-dichloro substitution increases lipophilicity, improving membrane permeability .

- Steric effects: Bulky substituents (e.g., propyl) may hinder binding to shallow active sites but enhance selectivity. Comparative studies of analogs (e.g., 4-chloro vs. 4-methoxy derivatives) reveal structure-activity trends .

Q. What are the challenges in crystallizing pyrazole-4-carboxylic acid derivatives for X-ray studies?

Methodological Answer:

- Solvent selection: Use mixed solvents (e.g., ethanol/water) to induce slow crystallization.

- Polymorphism control: Seed crystals or temperature gradients minimize polymorph formation.

- Hydrogen bonding: Carboxylic acid groups form dimers, stabilizing the crystal lattice. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid crystallizes in a monoclinic system with intermolecular O-H···N hydrogen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。